



AG2034 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility

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Compound of Interest		
Compound Name:	AG2034	
Cat. No.:	B1665633	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing **AG2034** in experimental settings. The information is designed to address common issues related to experimental variability and reproducibility through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is AG2034 and what is its mechanism of action?

AG2034 is a potent folate analogue that acts as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT). GARFT is a crucial enzyme in the de novo purine synthesis pathway, responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). By inhibiting GARFT, **AG2034** depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and cytotoxicity.

Q2: In which cell lines has **AG2034** shown activity?

AG2034 has demonstrated potent growth inhibition in various cancer cell lines. For example, it has an IC50 of 4 nM against L1210 cells and 2.9 nM for CCRF-CEM cells in culture.[1]

Q3: How does AG2034 enter the cells?



AG2034 utilizes the reduced folate carrier for cellular uptake.[1] Cell lines with impaired transport of reduced folates have shown resistance to **AG2034**.[1]

Q4: Can the cytotoxic effects of AG2034 be reversed?

Yes, the in vitro growth inhibition caused by **AG2034** can be reversed by the addition of either hypoxanthine or 5-aminoimidazole-4-carboxamide (AICA) to the culture medium.[1] This is because these molecules can rescue the purine synthesis pathway downstream of GARFT.

Q5: What is the recommended dose for in vivo studies?

In a phase I clinical trial, the maximum tolerated dose (MTD) of **AG2034** administered as a short intravenous infusion once every 3 weeks was determined to be 5 mg/m(2).[2] Dose-limiting toxicities included mucositis, diarrhea, and vomiting.[2]

Quantitative Data Summary

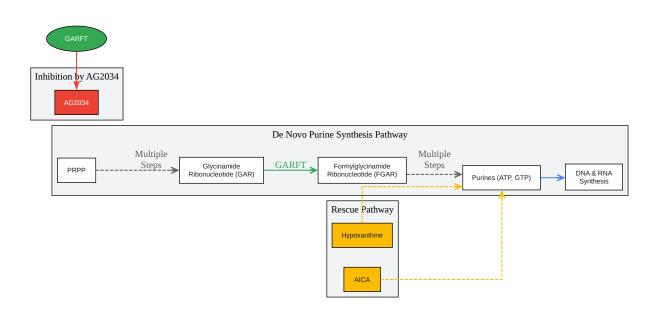
Parameter	Value	Cell Line/System	Reference
GARFT Inhibition (Ki)	28 nM	Human GARFT	[1]
Folate Receptor Affinity (Kd)	0.0042 nM	-	[1]
IC50 (Growth Inhibition)	4 nM	L1210	[1]
IC50 (Growth Inhibition)	2.9 nM	CCRF-CEM	[1]
Folylpolyglutamate Synthetase (Km)	6.4 μΜ	Rat Liver	[1]
Folylpolyglutamate Synthetase (Vmax)	0.48 nmole/hr/mg	Rat Liver	[1]
Maximum Tolerated Dose (MTD)	5 mg/m(2)	Human (Phase I)	[2]

Signaling Pathway and Experimental Workflows

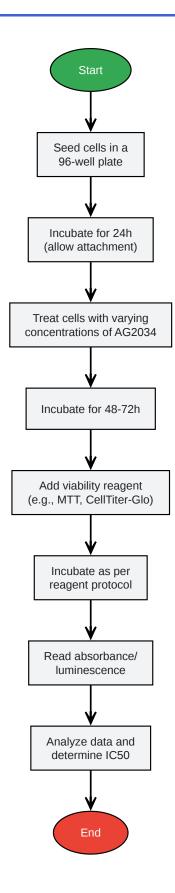


AG2034 Mechanism of Action









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References

- 1. AG2034: a novel inhibitor of glycinamide ribonucleotide formyltransferase PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation and pharmacokinetic study of a novel folate analogue AG2034 -PubMed [pubmed.ncbi.nlm.nih.gov]
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